molecular formula C13H15N3O2S B12483681 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B12483681
M. Wt: 277.34 g/mol
InChI Key: MLYYBAIPSNQZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial, antifungal, and anticancer effects. The compound may also interfere with DNA replication and repair mechanisms, contributing to its cytotoxic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-methylpropyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C13H15N3O2S/c1-9(2)8-18-13(17)14-12-16-15-11(19-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

MLYYBAIPSNQZFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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